2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide: is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a phenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile. For example, the reaction of benzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the 3-phenyl-1,2,4-oxadiazole.
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Preparation of the Phenoxyacetamide: : The phenoxyacetamide moiety can be synthesized by reacting 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride, which is then reacted with isopropylamine to yield 2-(4-methylphenoxy)-N-(propan-2-yl)acetamide.
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Coupling Reaction: : The final step involves coupling the 3-phenyl-1,2,4-oxadiazole with the phenoxyacetamide. This can be achieved through a nucleophilic substitution reaction, where the oxadiazole is reacted with the phenoxyacetamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution: : The phenoxy and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and oxadiazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The acetamide moiety can also participate in binding through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
- 2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenoxy ring can influence its reactivity and binding affinity compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(2)24(20(25)14-26-18-11-9-16(3)10-12-18)13-19-22-21(23-27-19)17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
UVLNFRUJFLGVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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